(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Description
The compound (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features:
- A 3-hydroxyphenyl group at the α-position, introducing hydrogen-bonding capability and redox activity due to the phenolic hydroxyl group.
Chalcones are known for diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The benzodioxin scaffold enhances metabolic stability and bioavailability, while the 3-hydroxyphenyl substituent may influence antioxidant and enzyme-inhibitory properties .
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-14-3-1-2-13(11-14)15(19)6-4-12-5-7-16-17(10-12)21-9-8-20-16/h1-7,10-11,18H,8-9H2/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFWCRQYCGDOC-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Aldol Condensation: The key step involves an aldol condensation reaction between the benzodioxin aldehyde and a 3-hydroxyacetophenone derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxin ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Antioxidant Properties: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion to understand its potential as a drug candidate.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism by which (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chalcones with Benzodioxin Moieties
(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-en-1-one (O23)
- Structural Differences : Replaces the 3-hydroxyphenyl group with a 4-fluorophenyl ring.
- Biological Activity : Demonstrates potent MAO-B inhibition (IC₅₀ = 0.89 µM), outperforming the reference drug selegiline. The fluorophenyl group enhances lipophilicity and blood-brain barrier penetration, critical for neuroprotective applications .
- Mechanistic Insight : Molecular docking reveals strong interactions with MAO-B’s FAD-binding site via hydrophobic and π-π interactions .
(E)-3-(8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]prop-2-en-1-one (UNUZUZ)
- Structural Differences : Incorporates a benzyloxy substituent on the benzodioxin ring and a bis-methoxymethoxy group on the α-phenyl ring.
- Crystallographic Data : The dihedral angle between the benzodioxin and α-phenyl rings is 8.7° , indicating near-planarity, which may enhance π-conjugation and binding to biological targets .
- Applications : Explored for anti-inflammatory and anticancer activity due to its bulky substituents, which modulate steric hindrance and solubility .
Quinoline-Substituted Chalcones
(2E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one
- Structural Differences: Replaces the 3-hydroxyphenyl group with a 2-chloro-6-methylquinoline moiety.
- Biological Activity: Exhibits antileishmanial activity (IC₅₀ = 12.3 µM against Leishmania donovani) and moderate antibacterial effects (MIC = 32 µg/mL against S. aureus). The quinoline group facilitates DNA intercalation and topoisomerase inhibition .
- Crystallography: The chalcone backbone adopts an s-cis conformation, with a dihedral angle of 15.2° between the quinoline and benzodioxin rings, optimizing hydrophobic interactions .
Hydroxyphenyl Variants
(2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Biological Activity
The compound (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one , a derivative of benzodioxin, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a conjugated system that enhances its reactivity and biological interactions. Its IUPAC name is this compound. The molecular formula is , and it features a hydroxyl group that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
1. Antioxidant Activity
Studies have indicated that derivatives of benzodioxins exhibit significant antioxidant properties. For example, compounds similar to this compound have been shown to inhibit lipid peroxidation effectively, suggesting a potential role in protecting against oxidative stress-related diseases .
2. Anticancer Properties
Research has demonstrated that certain benzodioxin derivatives possess anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. For instance, one study reported IC50 values lower than 10 µM for related compounds against HCT116 and Caco2 cell lines .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression. For example, it was tested against DYRK1A and GSK3α/β kinases, showing promising inhibition profiles with IC50 values indicating effective enzyme blockade .
Case Study 1: Antioxidant Efficacy
In a comparative study on lipid peroxidation inhibition, derivatives of benzodioxins were found to be significantly more effective than traditional antioxidants like probucol. The most active compounds exhibited up to 45 times the potency of probucol in preventing LDL oxidation .
Case Study 2: Anticancer Activity
A series of experiments evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that the compound reduced cell viability significantly at concentrations as low as 5 µM in HCT116 cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for electron donation to free radicals, thereby neutralizing them and preventing cellular damage.
- Kinase Inhibition : By binding to specific kinases such as DYRK1A and GSK3α/β, the compound disrupts signaling pathways critical for cancer cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
